molecular formula C12H10BrFO2S B3289005 Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate CAS No. 854357-40-7

Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B3289005
CAS No.: 854357-40-7
M. Wt: 317.18 g/mol
InChI Key: VLWGPIATBMFMEW-UHFFFAOYSA-N
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Description

Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate (CAS 854357-50-9) is a brominated benzothiophene derivative characterized by a benzothiophene core substituted with a bromomethyl group at position 3, a fluorine atom at position 4, and an ethyl carboxylate ester at position 2 . The bromomethyl group renders this compound a versatile intermediate in organic synthesis, particularly for alkylation reactions or further functionalization.

Properties

IUPAC Name

ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrFO2S/c1-2-16-12(15)11-7(6-13)10-8(14)4-3-5-9(10)17-11/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLWGPIATBMFMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrFO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144020
Record name Benzo[b]thiophene-2-carboxylic acid, 3-(bromomethyl)-4-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854357-40-7
Record name Benzo[b]thiophene-2-carboxylic acid, 3-(bromomethyl)-4-fluoro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=854357-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzo[b]thiophene-2-carboxylic acid, 3-(bromomethyl)-4-fluoro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate (CAS Number: 854357-40-7) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings.

  • Molecular Formula : C₁₂H₁₀BrFO₂S
  • Molecular Weight : 317.18 g/mol
  • Purity : ≥95% .

Recent studies have highlighted the compound's interaction with various biological targets, particularly in the modulation of ion channels. Specifically, it has been investigated for its effects on the transient receptor potential vanilloid (TRPV) channels, which are implicated in pain sensation and inflammation. TRPV4, in particular, has been identified as a target for several derivatives of benzothiophene compounds due to their ability to influence calcium influx in cells .

In Vitro Studies

  • TRPV Channel Modulation :
    • This compound has shown potential as a TRPV4 antagonist. In vitro assays demonstrated that modifications to the compound's structure could enhance its selectivity and potency against TRPV4 channels .
    • A study evaluated various derivatives and identified specific functional groups that significantly affected their antagonistic properties against TRPV4, suggesting that SAR plays a crucial role in the biological activity of these compounds .
  • Cytotoxicity Assays :
    • The compound was assessed for cytotoxic effects using human cervical (HeLa) and lung (A549) carcinoma cell lines. Results indicated that at concentrations of 1, 5, and 25 µM, it did not exhibit statistically significant cytotoxicity, suggesting a favorable safety profile for further development .

Structure-Activity Relationships (SAR)

A comprehensive SAR analysis was conducted to determine how variations in the chemical structure influence biological activity:

  • Compounds with bulky, electron-rich substituents at specific positions on the benzothiophene scaffold exhibited enhanced TRPV4 modulation.
  • The presence of bromomethyl and fluoro groups was critical for maintaining biological activity while minimizing cytotoxicity .

Case Study 1: TRPV4 Antagonism

In a detailed investigation, researchers synthesized a series of benzothiophene derivatives, including this compound. The study focused on their ability to modulate TRPV4 channels in human embryonic kidney cells. The results indicated that certain derivatives acted as potent antagonists, providing insights into their therapeutic potential for conditions related to pain and inflammation .

CompoundTRPV4 ActivityCytotoxicity (HeLa)Cytotoxicity (A549)
Compound APotent AntagonistNo significant effectNo significant effect
This compoundModerate AntagonistNo significant effectNo significant effect

Scientific Research Applications

Basic Characteristics

  • Molecular Weight : 317.18 g/mol
  • Molecular Formula : C12H10BrFO2S
  • CAS Number : 854357-40-7
  • Purity : Typically ≥95% in commercial preparations

Structural Insights

The compound features a benzothiophene core, which is known for its biological activity and potential as a scaffold in drug design. The presence of bromomethyl and fluorine substituents enhances its reactivity and selectivity in various chemical reactions.

Medicinal Chemistry

Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate has been explored for its potential as a pharmaceutical intermediate. Its structural features allow it to act as a building block for the synthesis of bioactive compounds.

Case Studies:

  • Anticancer Activity : Research indicates that derivatives of benzothiophene exhibit anticancer properties. This compound can be modified to enhance these effects, potentially leading to new cancer therapies.

Organic Synthesis

The compound serves as an important reagent in organic synthesis, particularly in the formation of complex molecules through nucleophilic substitution reactions.

Applications:

  • Synthesis of Fluorinated Compounds : The fluorine atom in the structure allows for selective reactions that can lead to the development of fluorinated pharmaceuticals, which are often more potent and selective.

Material Science

Due to its unique electronic properties, this compound is being investigated for use in organic electronics and photonic devices.

Potential Uses:

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to form stable thin films makes it a candidate for use in OLED technology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and synthetic differences between the target compound and related analogs:

Compound Name Core Structure Key Substituents Reactivity/Applications Synthesis Method
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate Benzothiophene 3-(bromomethyl), 4-fluoro, 2-ethyl carboxylate Alkylating agent; precursor for sulfamoyl derivatives (e.g., kinase inhibitors) Likely via radical bromination of a methyl precursor (analogous to quinoxaline)
Ethyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate Benzothiophene 3-amino, 4-fluoro, 2-ethyl carboxylate Nucleophilic reactions (e.g., amide coupling); intermediates in drug discovery Amination of bromo precursor or direct substitution
Ethyl 3-(bromomethyl)quinoxaline-2-carboxylate Quinoxaline 3-(bromomethyl), 2-ethyl carboxylate Cross-coupling reactions; anticancer agent precursors NBS-mediated bromination of ethyl 3-methylquinoxaline-2-carboxylate in CCl₄
Ethyl 2-(3-bromophenyl)oxazole-4-carboxylate Oxazole 2-(3-bromophenyl), 4-ethyl carboxylate Suzuki-Miyaura coupling; agrochemical intermediates Cyclization of bromophenyl precursors with ethyl glyoxylate
Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate Cyclohexadiene 2-amino, 4-(4-fluorophenyl), 6-(4-bromophenyl), 1-ethyl carboxylate Cyclohexenone-derived pharmaceuticals; hydrogen-bonded crystal packing Amination of cyclohexenone derivatives with ammonium acetate

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from benzothiophene precursors. Key steps include bromination at the 3-position and fluorination at the 4-position. Optimization involves:

  • Catalyst selection : Use of Lewis acids (e.g., AlCl₃) for electrophilic substitution reactions .
  • Temperature control : Maintaining 0–5°C during bromomethylation to minimize side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Purity monitoring : Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key markers should be prioritized?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Look for the ethyl ester triplet (~1.3 ppm, CH₃) and quartet (~4.3 ppm, CH₂), bromomethyl singlet (~4.8 ppm), and aromatic protons (6.8–8.2 ppm) .
  • ¹³C NMR : Confirm ester carbonyl (~165 ppm) and benzothiophene carbons .
  • IR : Ester C=O stretch (~1720 cm⁻¹) and C-Br vibration (~550 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak ([M]⁺) at m/z ~315 (C₁₁H₉BrFO₂S) .

Q. How does the reactivity of the bromomethyl group influence downstream functionalization?

  • Methodological Answer : The bromomethyl group undergoes nucleophilic substitution (Sₙ2) with amines, thiols, or alkoxides. For example:

  • Amine coupling : React with primary amines (e.g., benzylamine) in DCM at RT to form sulfonamides .
  • Cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions with aryl boronic acids .

Advanced Research Questions

Q. What computational or crystallographic tools are recommended to resolve ambiguities in spectral data?

  • Methodological Answer :

  • X-ray crystallography : Refine structures using SHELX (e.g., SHELXL for small-molecule refinement) .
  • ORTEP-III/WinGX : Visualize thermal ellipsoids and validate bond angles/distances .
  • DFT calculations : Compare computed vs. experimental NMR shifts to confirm regiochemistry .

Q. How can conflicting data in reaction outcomes (e.g., unexpected byproducts) be systematically addressed?

  • Methodological Answer :

  • Byproduct analysis : Use LC-MS or preparative TLC to isolate impurities; characterize via 2D NMR (COSY, HSQC) .
  • Kinetic studies : Vary reaction time/temperature to identify competing pathways (e.g., over-bromination) .
  • Mechanistic probes : Isotopic labeling (e.g., D₂O quenching) to trace hydrogen/deuterium exchange in intermediates .

Q. What strategies are effective for evaluating the compound’s bioactivity against enzymatic targets?

  • Methodological Answer :

  • Enzyme inhibition assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with IC₅₀ determination .
  • Molecular docking : AutoDock Vina to predict binding modes in sulfonamide-binding pockets (e.g., carbonic anhydrase) .
  • SAR studies : Synthesize analogues (e.g., chloro vs. fluoro substituents) to correlate structure with activity .

Q. How can QSAR models guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer :

  • Descriptor selection : Calculate logP, polar surface area, and H-bond acceptors/donors using ChemAxon .
  • In silico ADMET : Predict metabolic stability (CYP450 interactions) via SwissADME .
  • Fragment-based design : Replace bromomethyl with azide for click chemistry applications .

Q. What challenges arise during scale-up from lab-scale to pilot-scale synthesis, and how are they mitigated?

  • Methodological Answer :

  • Continuous flow reactors : Improve heat/mass transfer for exothermic bromination steps .
  • Process analytical technology (PAT) : Implement inline FTIR to monitor reaction progression .
  • Waste minimization : Optimize solvent recovery (e.g., DMF distillation) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate
Reactant of Route 2
Ethyl 3-(bromomethyl)-4-fluoro-1-benzothiophene-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.